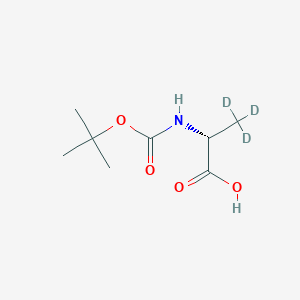
3-乙氧基-2-(异丙基磺酰基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is a chemical compound with the molecular formula C8H13NO3S . It has a molecular weight of 203.26 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学研究应用
丙烯腈的可再生生产
丙烯腈是各种塑料和纤维的前体,传统上是从石油基丙烯中衍生的。然而,Karp 等人 (2017) 的研究提出了一种可持续的方法,该方法在二氧化钛催化的过程中使用源自糖的 3-羟基丙酸乙酯。这种方法避免了氰化物的产生,并且与传统方法相比获得了更高的收率,展示了丙烯腈生产的可再生途径,可能适用于 3-乙氧基-2-(异丙基磺酰基)丙烯腈等化合物 (E. Karp 等人,2017).
生化化合物的合成
3-乙氧基丙烯腈作为 5-烷基胞嘧啶合成的前体,其金属化生成 2-锂代物以进行进一步的化学转化。这突出了其在合成具有潜在生化应用的化合物中的作用,展示了此类丙烯腈衍生物在创建复杂分子中的化学效用 (David Smirnow & P. B. Hopkins, 1986).
高分子科学应用
丙烯腈与各种单体的共聚研究提供了创建具有增强性能的新型聚合材料的见解。例如,已经证明将氨基磷酸酯基团引入聚丙烯腈聚合物中可以显着提高阻燃性,表明开发更安全、耐火的材料的潜力。此类研究说明了丙烯腈衍生物在高分子科学和材料工程中的多功能性 (P. Joseph & Svetlana Tretsiakova-McNally, 2012).
环境化学
在环境化学的背景下,已经探索了腈在金属氧化物催化剂(包括丙烯腈)上水化为酰胺的过程。该过程与了解腈化合物的环境归宿以及开发将其转化为危害较小物质的方法有关。Sugiyama 等人 (1986) 关于在温和条件下各种金属氧化物上丙烯腈液相水化的研究为腈化合物的潜在环境应用和修复策略提供了有价值的见解 (K. Sugiyama 等人,1986).
安全和危害
属性
IUPAC Name |
(E)-3-ethoxy-2-propan-2-ylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-4-12-6-8(5-9)13(10,11)7(2)3/h6-7H,4H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDHNCRZANDFFU-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile | |
CAS RN |
175201-71-5 |
Source


|
| Record name | (E)-3-Ethoxy-2-(propane-2-sulfonyl)-acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)


